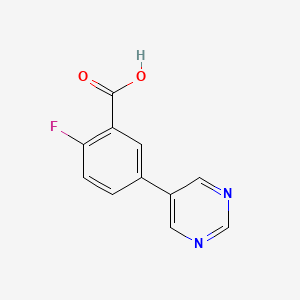

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid

Description

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrimidine substituent at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Pyrimidine moieties, as seen in related compounds, often contribute to bioactivity by enabling hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name |

2-fluoro-5-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCNPSKZORCJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Its involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .

Result of Action

Its use in the suzuki–miyaura cross-coupling reaction suggests it contributes to the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

Biological Activity

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Pyrimidine Derivative : The pyrimidine moiety is synthesized through standard organic reactions involving pyrimidine precursors.

- Coupling Reaction : The benzoic acid component is introduced via coupling reactions with appropriate reagents under controlled conditions.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Biological Properties

This compound exhibits a range of biological activities , which are summarized in the following table:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains, indicating potential as an antibiotic agent. |

| Anti-inflammatory | Exhibits properties that reduce inflammation in vitro and in vivo, suggesting therapeutic applications in inflammatory diseases. |

| Anticancer | Shows cytotoxic effects against cancer cell lines, with studies indicating IC(50) values in the nanomolar range. |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to reduced cell growth and inflammation.

- Nucleic Acid Interaction : Potential binding to DNA or RNA may interfere with nucleic acid synthesis and function.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, showcasing its potential as a new antibiotic candidate .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in treating inflammatory conditions .

Study 3: Anticancer Activity

Research involving various cancer cell lines demonstrated that this compound inhibited cell proliferation with IC(50) values below 100 nM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Properties

The following table compares 2-fluoro-5-(pyrimidin-5-yl)benzoic acid with structurally similar compounds:

Critical Analysis of Structural Modifications

- Fluorine vs.

- Pyrimidine vs. Pyridine : The pyrimidine ring (two nitrogen atoms) offers enhanced π-stacking and hydrogen-bonding interactions compared to pyridine, which may improve binding to enzymes like PARP or DHODH .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid typically involves:

- Functionalization of a fluorinated benzoic acid core.

- Introduction of the pyrimidin-5-yl substituent via cross-coupling or condensation reactions.

- Use of coupling reagents or catalytic systems to achieve selective bond formation.

Preparation via Cross-Coupling Reactions

One common approach is the Suzuki-Miyaura or related palladium-catalyzed cross-coupling between a halogenated fluorobenzoic acid derivative and a pyrimidinyl boronic acid or ester.

| Parameter | Details |

|---|---|

| Starting Materials | 2-Fluoro-5-halobenzoic acid (e.g., bromide) and pyrimidin-5-yl boronic acid or ester |

| Catalyst | Pd-based catalyst (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate or acetate |

| Solvent | Dioxane, DMF, or aqueous-organic mixtures |

| Temperature | 80–110 °C |

| Reaction Time | 1–12 hours |

This method provides a direct C–C bond formation between the benzoic acid ring and the pyrimidinyl group, affording the target compound after purification.

Preparation via Amide Coupling and Subsequent Cyclization

Another method involves the preparation of intermediates such as 2-fluoro-5-(aminomethyl)benzoic acid derivatives, which are then reacted with pyrimidine-containing reagents under coupling conditions.

| Reagent/Condition | Details |

|---|---|

| Coupling Agents | O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |

| Base | Diisopropylethylamine (DIPEA), triethylamine |

| Solvent | Acetonitrile, dichloromethane, tetrahydrofuran |

| Temperature | 0–60 °C |

| Reaction Time | 3.5–12 hours |

This method has been applied to synthesize related benzoic acid derivatives with complex substituents, demonstrating good yields (up to ~73%) and product purity confirmed by NMR and mass spectrometry.

Detailed Experimental Example from Literature

An example involving coupling with 2-fluoro-5-substituted benzoic acid derivatives includes:

| Step | Description |

|---|---|

| Reactants | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, coupling reagent HBTU, base DIPEA, solvent acetonitrile |

| Procedure | The acid derivative (15.23 g, 51.07 mmol) was suspended in acetonitrile under nitrogen. DIPEA (19.6 mL, 112.3 mmol) was added, followed by the coupling partner. The mixture was cooled to 18 °C, HBTU (25.18 g, 66.39 mmol) was added over 30 minutes, stirred 2 hours at room temperature, then cooled to 3 °C for 1 hour before filtration. The solid was washed and dried to yield the product. |

| Yield | 52.1% |

| Characterization | Mass spectrum (MH+ 435), 1H NMR consistent with expected structure |

This approach highlights the use of uronium-based coupling reagents for amide bond formation involving fluorobenzoic acid derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, fluorobenzoic acid halide, pyrimidinyl boronic acid, 80–110 °C | Moderate to High | Direct C–C bond formation |

| Amide Coupling with Uronium Reagents | HBTU or EDC·HCl, DIPEA or triethylamine, acetonitrile or DCM, 0–60 °C | ~50–73% | Suitable for complex substituted derivatives |

| Ullmann-Type Coupling | CuBr2, diamine ligand, water, reflux | Moderate | Adaptable for C–N or C–C bond formation |

Analytical and Characterization Data

- NMR Spectroscopy: 1H NMR data typically show aromatic proton shifts consistent with fluorobenzoic acid and pyrimidinyl protons, with characteristic doublets and multiplets.

- Mass Spectrometry: Molecular ion peaks (MH+) confirm molecular weight.

- Purity: Preparative HPLC and recrystallization are used to achieve high purity.

- Thermal Analysis: DSC and powder XRD confirm crystalline form and stability in some derivatives.

Q & A

Q. Q1. What are the key safety considerations when handling 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid in laboratory settings?

A:

- Safety Protocols : Wear protective clothing, gloves, and goggles to avoid skin/eye contact. Use fume hoods for reactions due to potential irritancy (H315, H319, H335 hazard codes for skin/eye irritation and respiratory tract irritation) .

- Waste Management : Classify waste as hazardous and dispose via certified biohazard waste services to prevent environmental contamination .

- Mitigation : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. Q2. How is this compound synthesized, and what are common pitfalls in its fluorination step?

A:

- Synthesis Strategy :

- Core Structure Assembly : Couple pyrimidin-5-yl boronic acid with a fluorobenzoic acid derivative via Suzuki-Miyaura cross-coupling, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture .

- Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange (Halex reaction) under anhydrous conditions. Common pitfalls include incomplete substitution due to steric hindrance from the pyrimidine group or side reactions at the carboxylic acid moiety.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product .

Q. Q3. What analytical techniques are recommended for characterizing this compound?

A:

- Structural Confirmation :

- Purity Assessment : HPLC with C18 column (acetonitrile/0.1% formic acid mobile phase; UV detection at 254 nm) to verify ≥98% purity .

Advanced Research Questions

Q. Q4. How can this compound serve as a building block in kinase inhibitor development?

A:

Q. Q5. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?

A:

- Contradiction Source : Discrepancies arise from solvent polarity, pH, and crystallinity. For example, solubility in DMSO may vary due to hydrate formation.

- Methodology :

Q. Q6. How is this compound utilized as a reference standard in drug impurity profiling?

A:

Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

A:

- Challenges :

- Exothermic Reactions : Fluorination steps may require precise temperature control (-10°C to 0°C).

- Catalyst Cost : Pd-based catalysts increase production costs.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.